molecular formula C24H19BrClN5OS B11670779 N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303105-49-9

N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11670779
CAS No.: 303105-49-9
M. Wt: 540.9 g/mol
InChI Key: LYDASIDQVUMZOC-MZJWZYIUSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorophenyl group, a methylphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and substituted phenyl compounds.

    Introduction of the Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the intermediate compounds with hydrazine hydrate under controlled conditions.

    Final Condensation Reaction: The final step involves the condensation of the intermediate product with 4-bromobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, affecting their activity.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(4-methylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the bromophenyl, chlorophenyl, and methylphenyl groups, along with the triazole ring, makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

303105-49-9

Molecular Formula

C24H19BrClN5OS

Molecular Weight

540.9 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19BrClN5OS/c1-16-2-12-21(13-3-16)31-23(18-6-10-20(26)11-7-18)29-30-24(31)33-15-22(32)28-27-14-17-4-8-19(25)9-5-17/h2-14H,15H2,1H3,(H,28,32)/b27-14+

InChI Key

LYDASIDQVUMZOC-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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